molecular formula C7H11ClFNO B2791886 4-Fluoro-4-methylpiperidine-1-carbonyl chloride CAS No. 2298762-84-0

4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Cat. No.: B2791886
CAS No.: 2298762-84-0
M. Wt: 179.62
InChI Key: JQDWAYJIBOCRMW-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H11ClFNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride typically involves the reaction of 4-fluoro-4-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Fluoro-4-methylpiperidine+Phosgene4-Fluoro-4-methylpiperidine-1-carbonyl chloride\text{4-Fluoro-4-methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} 4-Fluoro-4-methylpiperidine+Phosgene→4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpiperidine-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form various substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-fluoro-4-methylpiperidine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce an amide derivative .

Scientific Research Applications

4-Fluoro-4-methylpiperidine-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to introduce the 4-fluoro-4-methylpiperidine moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropiperidine-1-carbonyl chloride
  • 4-Methylpiperidine-1-carbonyl chloride
  • 4-Fluoro-4-methylpiperidine

Uniqueness

4-Fluoro-4-methylpiperidine-1-carbonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-fluoro-4-methylpiperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-7(9)2-4-10(5-3-7)6(8)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDWAYJIBOCRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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